An In-Depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications
Executive Summary: (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmacologically active molecules. Its specific stereochemistry and bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, make it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical methodologies, and key applications, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral secondary alcohol. The "(R)" designation specifies the absolute configuration at the stereogenic center, which is the carbon atom bonded to both the hydroxyl group and the 3-chlorophenyl ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R)-2-Chloro-1-(3-chlorophenyl)ethanol | [1] |
| CAS Number | 142763-10-8 | [2][3] |
| Molecular Formula | C₈H₈Cl₂O | [1][4] |
| Molecular Weight | 191.05 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Solubility | Not explicitly detailed, but likely soluble in organic solvents | - |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. While a specific complete dataset is not publicly available, a predicted profile can be extrapolated from analogous structures.[5]
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (Positions 2, 4, 5, 6) | 7.20 - 7.40 | Multiplet | - |
| CH (OH) | ~4.90 - 5.00 | Doublet of doublets | ~8.0, 4.0 |
| CH₂ Cl | ~3.60 - 3.80 | Multiplet | - |
| OH | ~2.0 - 2.5 | Broad singlet | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C -Cl | ~134.5 |
| Aromatic C -CH(OH) | ~142.0 |
| Aromatic CH | ~125.0 - 130.0 |
| C H(OH) | ~72.0 |
| C H₂Cl | ~49.0 |
Infrared (IR) Spectroscopy: Key expected absorptions include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching for aromatic and aliphatic groups between 2850-3100 cm⁻¹, C=C aromatic ring stretching around 1470-1600 cm⁻¹, and C-O and C-Cl stretching in the fingerprint region (below 1200 cm⁻¹).[6]
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. Common fragmentation pathways would involve the loss of H₂O, Cl, CH₂Cl, and cleavage of the C-C bond between the chiral center and the chloromethyl group.
Asymmetric Synthesis and Manufacturing
The primary route for synthesizing enantiomerically pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation is a cornerstone of modern pharmaceutical synthesis, where achieving high enantioselectivity is paramount.[7]
Overview of Synthetic Strategies
Biocatalysis and chiral catalysis are the predominant methods for this conversion.[8][9]
-
Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Geotrichum candidum, Rhodotorula glutinis) offer exceptional enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions.[7][8]
-
Chemo-catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a well-established and reliable method for achieving high enantiomeric excess.[9] Other chiral amino alcohol-based reagents have also been successfully employed.[10]
Detailed Protocol: Asymmetric Biocatalytic Reduction
This protocol describes a representative lab-scale synthesis using a recombinant carbonyl reductase.
Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol from 2-chloro-1-(3-chlorophenyl)ethanone with high yield and enantiomeric excess.
Materials:
-
2-chloro-1-(3-chlorophenyl)ethanone
-
Whole cells of E. coli expressing a suitable carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic co-solvent (e.g., DMSO or n-hexane), if required[8]
Methodology:
-
Bioreactor Setup: In a temperature-controlled vessel, suspend the E. coli cells in the phosphate buffer.
-
Substrate Addition: Add D-glucose (as the ultimate reductant for cofactor regeneration) and the substrate, 2-chloro-1-(3-chlorophenyl)ethanone. The substrate may be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.[8]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, separate the cells by centrifugation.
-
Extraction: Extract the aqueous supernatant with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Causality Note: The use of a whole-cell system with a cofactor regeneration enzyme (glucose dehydrogenase) is a cost-effective and efficient strategy. It avoids the need to add expensive NADPH/NADH cofactor stoichiometrically by continuously recycling it in situ using inexpensive glucose as the source of reducing equivalents.[8]
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.
Applications in Pharmaceutical Synthesis
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key precursor for the synthesis of (R)-3-chlorostyrene oxide. This epoxide is a crucial chiral intermediate for preparing several β3-adrenergic receptor agonists, which are a class of drugs used to treat conditions like overactive bladder.[8][11] The stereochemistry of the final drug product is directly derived from this starting halohydrin, making its enantiomeric purity a critical quality attribute.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Analytical Methodologies
Ensuring the chemical and enantiomeric purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is essential. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.
Enantiomeric Purity Determination by Chiral HPLC
Objective: To resolve and quantify the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol to determine the enantiomeric excess (ee).
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[12][13]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable first choice.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., 2-Propanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Alcohol, v/v).[14]
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to a typical value, e.g., 1.0 mL/min.
-
Set the column temperature, e.g., 25 °C.
-
Set the UV detector to an appropriate wavelength to detect the chlorophenyl chromophore (e.g., 220 nm).
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (R) and (S) enantiomers (requires a standard or comparison to a racemic mixture).
-
Calculate the area of each peak.
-
Use the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Safety and Handling
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wear protective gloves, clothing, and eye/face protection.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Store in a tightly closed container in a cool, dry place.[2]
Conclusion
(R)-2-Chloro-1-(3-chlorophenyl)ethanol stands out as a high-value chiral building block, indispensable for the stereocontrolled synthesis of important pharmaceutical agents. A thorough understanding of its properties, combined with robust synthetic and analytical methods, is crucial for its effective application in drug discovery and development. The methodologies outlined in this guide, particularly those leveraging asymmetric catalysis and chiral chromatography, provide a framework for the efficient production and quality control of this key intermediate.
References
Sources
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- 4. 2-Chloro-1-(3-chlorophenyl)ethanol , 97% , 106262-93-5 - CookeChem [cookechem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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